molecular formula C9H5FN2O2 B14845169 5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde

5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde

Cat. No.: B14845169
M. Wt: 192.15 g/mol
InChI Key: NOOBFRSZLDBFRY-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde is a heterocyclic compound that contains an oxadiazole ring substituted with a fluorophenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-fluorobenzohydrazide with formic acid under reflux conditions to form the oxadiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid.

    Reduction: 5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-methanol.

    Substitution: Various substituted derivatives depending on the specific reaction conditions.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

    5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.

    5-(3-Methylphenyl)-1,3,4-oxadiazole-2-carbaldehyde: Similar structure but with a methyl group instead of fluorine.

Uniqueness

    Fluorine Substitution:

Properties

Molecular Formula

C9H5FN2O2

Molecular Weight

192.15 g/mol

IUPAC Name

5-(3-fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde

InChI

InChI=1S/C9H5FN2O2/c10-7-3-1-2-6(4-7)9-12-11-8(5-13)14-9/h1-5H

InChI Key

NOOBFRSZLDBFRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C(O2)C=O

Origin of Product

United States

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